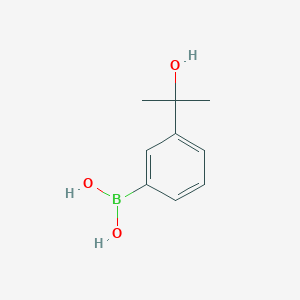

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Übersicht

Beschreibung

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BO3 and its molecular weight is 180.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Reaction of Phenylboronic Acid with Triphenylphosphine Oxide: Phenylboronic acid reacts with triphenylphosphine oxide to form triphenylphosphine oxide ester of phenylboronic acid.

Addition of Chloromethane and 2-Chloropropanol: Chloromethane and 2-chloropropanol are added to the reaction mixture, resulting in the formation of 2-chloro-2-methylpropanol phenylboronic acid triphenylphosphine oxide ester.

Reaction under Alkaline Conditions: The intermediate product is then reacted with phenylboronic acid under alkaline conditions to yield (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The hydroxypropan-2-yl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in Suzuki-Miyaura coupling reactions.

Biology: The compound is employed in the development of fluorescent probes and sensors for biological molecules.

Industry: The compound is used in the production of polymers and other advanced materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative without the hydroxypropan-2-yl group.

(4-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: A similar compound with the hydroxypropan-2-yl group in a different position on the phenyl ring.

(3-(2-Hydroxyethyl)phenyl)boronic Acid: A compound with a hydroxyethyl group instead of hydroxypropan-2-yl.

Biologische Aktivität

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This compound is primarily recognized for its potential applications in drug development, particularly in the fields of oncology and infectious diseases. Its mechanism of action often involves the formation of reversible covalent bonds with biomolecules, influencing various biological processes.

The biological activity of this compound is largely attributed to its ability to interact with hydroxyl and amino groups in proteins. This interaction facilitates the formation of stable complexes, which can modulate enzyme activity and other protein functions. Specifically, the boronic acid moiety can act as an inhibitor for certain enzymes, making it a valuable tool in therapeutic applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. In one study, boronic compounds demonstrated cytotoxic effects on prostate cancer cells while preserving the viability of healthy cells:

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

These findings suggest that this compound may also have similar effects, warranting further investigation into its specific anticancer mechanisms and efficacy.

Antibacterial Activity

Boronic acids have been shown to possess antibacterial properties, particularly against resistant strains. For example, derivatives have been designed to inhibit class C β-lactamases, crucial enzymes in antibiotic resistance. The binding interactions of these compounds with β-lactamases are facilitated by the hydroxyl group present in boronic acids:

| Compound | Inhibitory Constant (Ki) |

|---|---|

| Compound A | 0.004 µM |

| Compound B | 0.008 µM |

These results highlight the potential of this compound as a scaffold for developing new antibacterial agents.

Antiviral Activity

In addition to antibacterial and anticancer effects, boronic acids have shown promise as antiviral agents. Certain derivatives have been reported to inhibit HIV replication effectively. The mechanism often involves competitive inhibition of viral proteases, which are essential for viral replication:

| Compound | IC50 (µM) |

|---|---|

| Derivative X | 5 |

| Derivative Y | 10 |

Such findings suggest that this compound could be explored for antiviral applications.

Case Studies

- Anticancer Studies : A series of experiments evaluated the efficacy of various boronic acids against prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, with implications for future therapeutic strategies.

- Antibacterial Mechanisms : Research focused on the design of boronic acid derivatives targeting β-lactamases has led to the identification of compounds with significantly improved binding affinities compared to traditional antibiotics.

- Antiviral Applications : Studies assessing the interaction between boronic acids and HIV protease revealed that certain derivatives could outperform existing antiviral drugs in terms of binding affinity and efficacy.

Eigenschaften

IUPAC Name |

[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVKWLBDVTRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703088 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955369-43-4 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.